N-(2-(4-(2-methoxynicotinoyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride

Description

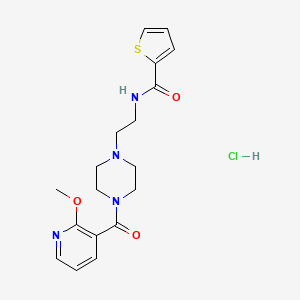

N-(2-(4-(2-Methoxynicotinoyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride is a structurally complex molecule featuring a thiophene carboxamide core linked to a piperazine ring substituted with a 2-methoxynicotinoyl group. The hydrochloride salt enhances its solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name |

N-[2-[4-(2-methoxypyridine-3-carbonyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S.ClH/c1-25-17-14(4-2-6-20-17)18(24)22-11-9-21(10-12-22)8-7-19-16(23)15-5-3-13-26-15;/h2-6,13H,7-12H2,1H3,(H,19,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUGNQANPCSYHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CCN(CC2)CCNC(=O)C3=CC=CS3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.

Mode of Action

The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine

Biochemical Pathways

The α1-ARs are associated with numerous neurodegenerative and psychiatric conditions. Therefore, the compound’s interaction with these receptors could potentially affect the biochemical pathways related to these conditions.

Biological Activity

N-(2-(4-(2-methoxynicotinoyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 305.39 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Notably, its piperazine moiety is known for enhancing bioavailability and facilitating interactions with neurotransmitter receptors.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(4-(2-methoxynicotinoyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC value of 3.24 µM against HeLa cells, indicating strong anticancer potential through apoptosis induction pathways .

Biological Activity Data Table

| Biological Activity | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | HeLa | 3.24 | Apoptosis induction via mitochondrial pathway |

| Antiproliferative | A549 | 5.67 | Cell cycle arrest and apoptosis |

| Antimicrobial | E. coli | 10.5 | Inhibition of bacterial cell wall synthesis |

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of related thiophene derivatives, it was found that compounds featuring the thiophene ring system exhibited enhanced cytotoxicity against breast cancer cell lines compared to standard chemotherapeutics like 5-FU and MTX. The mechanism was linked to the modulation of apoptosis-related proteins such as Bax and Bcl-2, with treated cells showing increased Bax expression and decreased Bcl-2 levels, leading to mitochondrial dysfunction and subsequent apoptosis .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiophene derivatives, where the compound demonstrated effective inhibition against E. coli with an IC of 10.5 µM. The study highlighted the potential use of such compounds as alternatives to conventional antibiotics, particularly in combating resistant strains .

Research Findings

Extensive research has been conducted on similar compounds, revealing several key findings regarding their biological activities:

- Cytotoxicity : Compounds with similar structural motifs have been shown to selectively induce apoptosis in cancer cells while sparing normal cells.

- Mechanistic Insights : The induction of apoptosis via mitochondrial pathways has been a consistent finding across various studies, emphasizing the importance of targeting these pathways in cancer therapy.

- Synergistic Effects : Some studies suggest that combining these compounds with existing chemotherapeutics may enhance overall efficacy and reduce side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the provided evidence:

Structural and Functional Insights

Piperazine Derivatives: The target compound shares a piperazine-ethyl linker with BMY7378 , but its 2-methoxynicotinoyl group differs from BMY7378’s methoxyphenyl. This substitution may alter receptor selectivity (e.g., serotonin vs. nicotinic acetylcholine receptors). Compared to Ziprasidone’s Related Compound B , the target lacks benzoisothiazolyl and biindoline moieties, reducing molecular weight (452.93 vs.

Thiophene/Thiazole Carboxamides: The absence of a nitro group in the target compound distinguishes it from N-(2-nitrophenyl)thiophene-2-carboxamide , which exhibits antimicrobial activity. This suggests the target’s bioactivity (if any) may rely on alternative mechanisms. The hydroxyethyl-piperazine in the thiazole carboxamide analog contrasts with the target’s methoxynicotinoyl group, impacting solubility and metabolic stability.

Physicochemical Properties: The hydrochloride salt of the target enhances aqueous solubility compared to neutral analogs like BMY7378 (ethanol-soluble) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.